

4,6,7-Trimethoxy-5-methylcoumarin discovery and history

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Compound of Interest

Compound Name: 4,6,7-Trimethoxy-5-methylcoumarin

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4,6,7-Trimethoxy-5-methylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6,7-Trimethoxy-5-methylcoumarin is a naturally occurring coumarin derivative isolated from the medicinal plant *Viola yedoensis* Makino. While research on this specific compound is not extensive, its structural similarity to other pharmacologically active coumarins suggests potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on its discovery, a plausible synthetic route, and its predicted biological activities based on related compounds. Detailed experimental protocols for the proposed synthesis and for assays to evaluate its biological effects are included. Signaling pathways potentially modulated by this coumarin are also discussed and visualized.

Discovery and History

4,6,7-Trimethoxy-5-methylcoumarin has been identified as a constituent of *Viola yedoensis* Makino, a perennial herb used in traditional medicine.^[1] While the specific historical details of its initial isolation and characterization are not well-documented in readily available literature, the broader history of coumarins dates back to 1820 with the isolation of the parent compound,

coumarin, from the tonka bean. The discovery of a vast array of substituted coumarins from natural sources has since fueled extensive research into their biological activities. The presence of **4,6,7-Trimethoxy-5-methylcoumarin** in a plant with a history of medicinal use suggests its potential contribution to the plant's therapeutic properties.

Physicochemical Properties and Spectroscopic Data

The structural and physical properties of **4,6,7-Trimethoxy-5-methylcoumarin** are summarized in the table below. The provided spectroscopic data is based on typical values for similar coumarin structures and can be used as a reference for characterization.

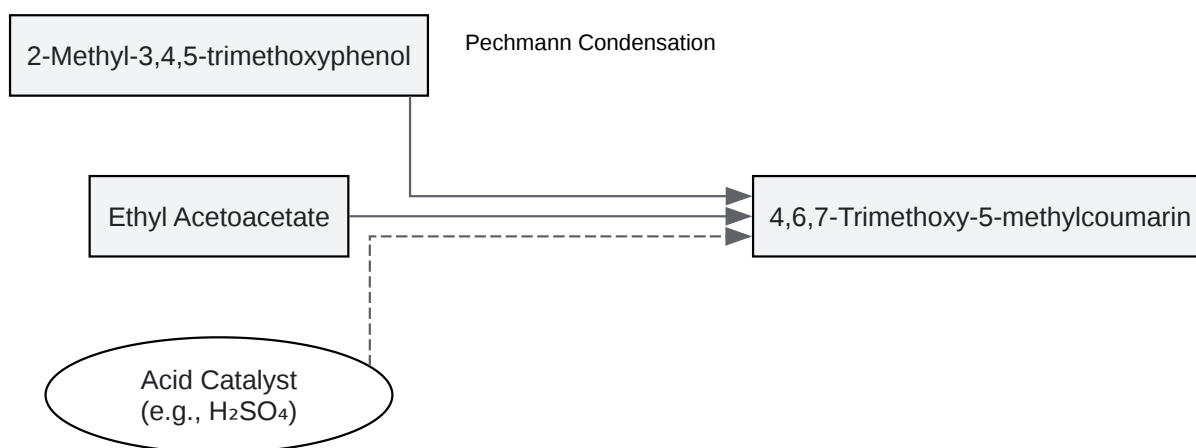
Property	Value
Molecular Formula	C ₁₃ H ₁₄ O ₅
Molecular Weight	250.25 g/mol
Appearance	Predicted: White to off-white crystalline solid
Solubility	Predicted: Soluble in methanol, ethanol, DMSO, and chloroform
¹ H NMR (Predicted, CDCl ₃ , 400 MHz) δ (ppm)	7.90 (s, 1H, H-8), 6.20 (s, 1H, H-3), 4.05 (s, 3H, OCH ₃ -7), 3.95 (s, 3H, OCH ₃ -6), 3.90 (s, 3H, OCH ₃ -4), 2.20 (s, 3H, CH ₃ -5)
¹³ C NMR (Predicted, CDCl ₃ , 100 MHz) δ (ppm)	161.0 (C-2), 158.0 (C-7), 156.0 (C-8a), 152.0 (C-4), 145.0 (C-6), 138.0 (C-5), 115.0 (C-3), 112.0 (C-4a), 108.0 (C-8), 61.5 (OCH ₃ -7), 61.0 (OCH ₃ -6), 56.5 (OCH ₃ -4), 9.0 (CH ₃ -5)
Mass Spectrum (EI-MS) m/z (%)	250 (M ⁺ , 100), 235 (M ⁺ -CH ₃ , 80), 222 (M ⁺ -CO, 40), 207 (M ⁺ -CH ₃ -CO, 60), 192 (M ⁺ -2xCH ₃ -CO, 30)

Synthesis

A specific, detailed synthetic protocol for **4,6,7-Trimethoxy-5-methylcoumarin** is not readily available in the scientific literature. However, a plausible and efficient route for its synthesis is the Pechmann condensation, a widely used method for preparing coumarins from a phenol and a β -ketoester under acidic conditions.[2]

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2-methyl-3,4,5-trimethoxyphenol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst.



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Caption: Proposed synthesis of **4,6,7-Trimethoxy-5-methylcoumarin** via Pechmann condensation.

Detailed Experimental Protocol (Hypothetical)

Materials:

- 2-methyl-3,4,5-trimethoxyphenol (1.0 eq)
- Ethyl acetoacetate (1.2 eq)
- Concentrated sulfuric acid (5.0 eq)

- Ice-cold water
- Ethanol
- Sodium bicarbonate solution (saturated)
- Anhydrous sodium sulfate
- Dichloromethane

Procedure:

- To a stirred solution of 2-methyl-3,4,5-trimethoxyphenol in a round-bottom flask, slowly add concentrated sulfuric acid at 0 °C (ice bath).
- To this mixture, add ethyl acetoacetate dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
- Upon completion, pour the reaction mixture slowly into ice-cold water with vigorous stirring.
- A precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
- Neutralize the crude product with a saturated sodium bicarbonate solution and then wash again with water.
- Dry the crude product under vacuum.
- Recrystallize the crude product from ethanol to obtain pure **4,6,7-Trimethoxy-5-methylcoumarin**.
- Characterize the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Potential Signaling Pathways

Direct experimental data on the biological activities of **4,6,7-Trimethoxy-5-methylcoumarin** are limited. However, based on the known pharmacological properties of structurally similar coumarins, several potential activities can be predicted.

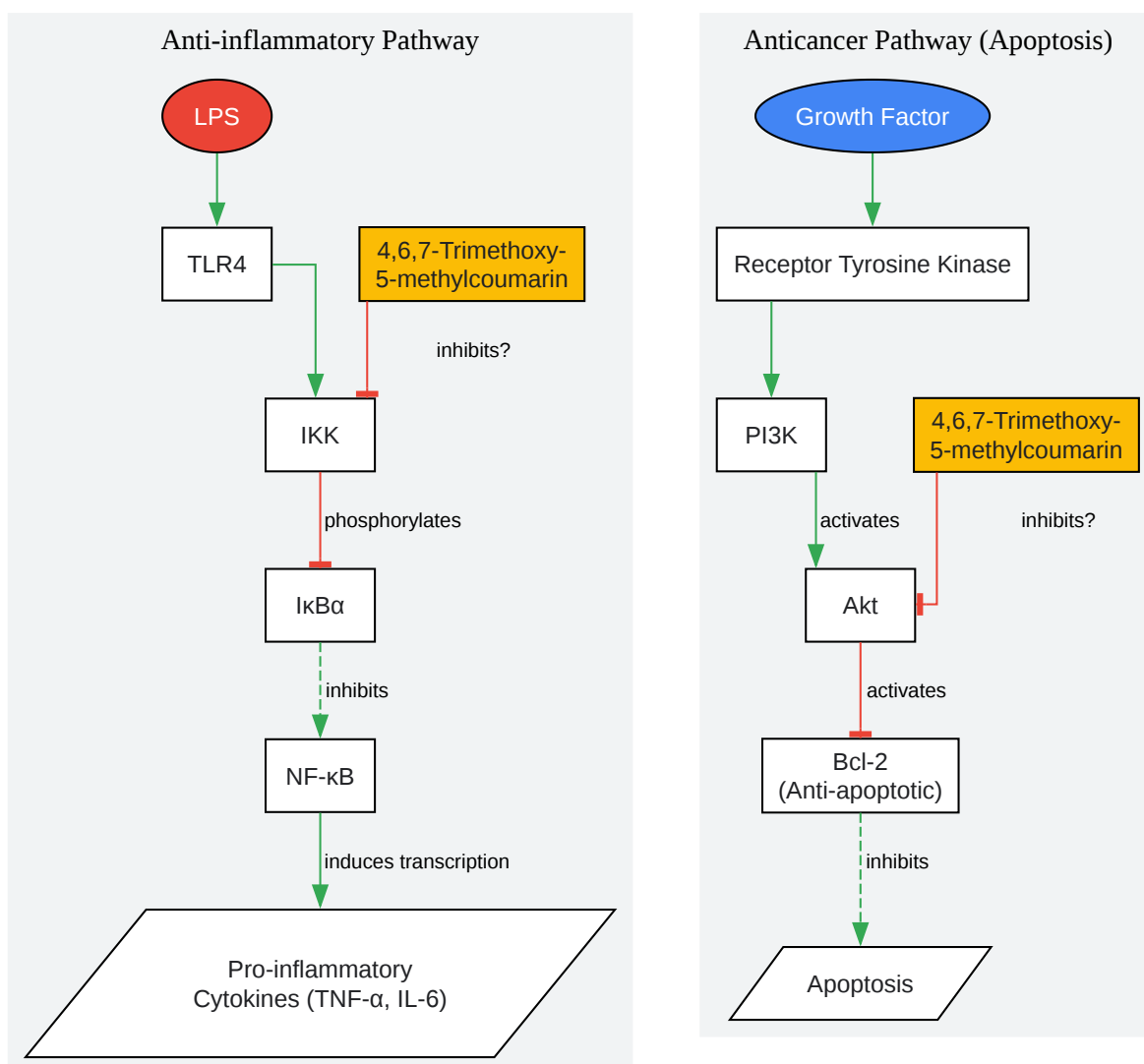
Predicted Biological Activities

The table below summarizes the potential biological activities of **4,6,7-Trimethoxy-5-methylcoumarin** based on data from related coumarin derivatives.

Biological Activity	Predicted Effect	Basis for Prediction (Related Compounds)
Anticancer	Potentially cytotoxic to various cancer cell lines.	Many methoxylated and methylated coumarins exhibit anticancer activity with IC ₅₀ values in the micromolar range against cell lines like MCF-7 (breast cancer) and A549 (lung cancer). [3] [4]
Anti-inflammatory	May inhibit the production of pro-inflammatory mediators.	Coumarins are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and reduce the production of nitric oxide (NO) and pro-inflammatory cytokines. [5] [6]
Antioxidant	Likely to possess radical scavenging activity.	The phenolic-like structure of coumarins allows them to act as antioxidants, as demonstrated in assays like the DPPH radical scavenging assay. [7] [8]

Potential Signaling Pathways

The biological effects of coumarins are often mediated through the modulation of key cellular signaling pathways. While the specific pathways affected by **4,6,7-Trimethoxy-5-methylcoumarin** have not been elucidated, based on studies of other coumarins, it may influence the following pathways:



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Caption: Potential signaling pathways modulated by **4,6,7-Trimethoxy-5-methylcoumarin**.

Experimental Protocols for Biological Evaluation

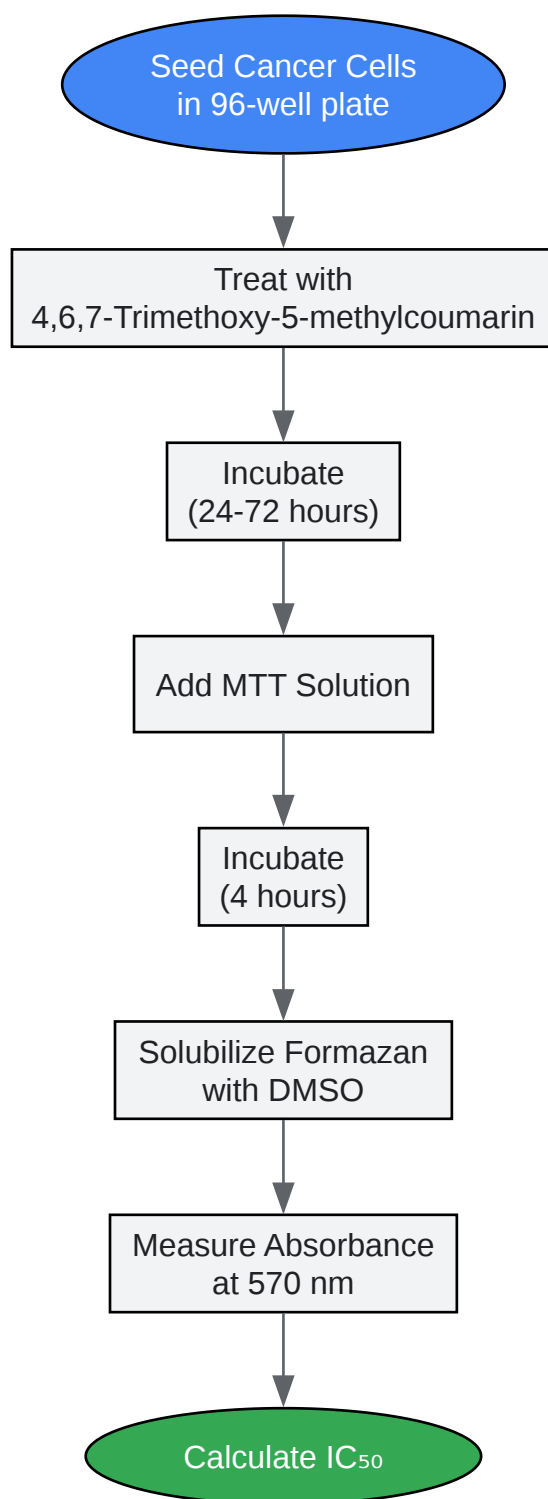
To validate the predicted biological activities of **4,6,7-Trimethoxy-5-methylcoumarin**, the following standard experimental protocols are recommended.

Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

- **Cell Seeding:** Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of **4,6,7-Trimethoxy-5-methylcoumarin** (e.g., 0.1, 1, 10, 50, 100 μM) dissolved in DMSO (final DMSO concentration < 0.1%). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours.
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
- **Formazan Solubilization:** Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value.



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Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of nitrite, a stable metabolite of NO, is quantified using the Griess reagent.

Protocol:

- **Cell Seeding:** Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
- **Compound Pre-treatment:** Pre-treat the cells with various concentrations of **4,6,7-Trimethoxy-5-methylcoumarin** for 1 hour.
- **LPS Stimulation:** Stimulate the cells with LPS (1 µg/mL) for 24 hours.
- **Supernatant Collection:** Collect the cell culture supernatant.
- **Griess Reaction:** Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.
- **Incubation and Measurement:** Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
- **Data Analysis:** Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.

Protocol:

- **Solution Preparation:** Prepare a stock solution of **4,6,7-Trimethoxy-5-methylcoumarin** in methanol and a 0.1 mM solution of DPPH in methanol.

- **Reaction Mixture:** In a 96-well plate, mix various concentrations of the coumarin solution with the DPPH solution.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Absorbance Measurement:** Measure the absorbance at 517 nm.
- **Data Analysis:** Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.[9]

Conclusion

4,6,7-Trimethoxy-5-methylcoumarin is a natural product with a chemical scaffold that suggests potential for a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. While direct experimental evidence for this specific compound is currently limited, this guide provides a framework for its further investigation. The proposed synthetic route via Pechmann condensation offers a viable method for obtaining the compound for research purposes. The detailed experimental protocols for biological evaluation will enable researchers to systematically explore its therapeutic potential and elucidate its mechanisms of action, potentially leading to the development of novel therapeutic agents. Further studies are warranted to isolate and characterize this compound from its natural source, confirm its biological activities, and investigate its effects on cellular signaling pathways.

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